4-Cyclopropoxy-2-methoxynicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-10-8(6-11)9(4-5-12-10)14-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
GSSLNGYFZCDHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1C#N)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropoxy 2 Methoxynicotinonitrile and Its Analogues
Retrosynthetic Disconnections and Strategic Planning for Nicotinonitrile Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. umi.ac.idchemistry.coache3s-conferences.org For 4-Cyclopropoxy-2-methoxynicotinonitrile, the primary retrosynthetic disconnections focus on the carbon-oxygen bonds of the ether linkages, as these are common and reliable bond formations in organic synthesis.
A logical retrosynthetic strategy for this compound (I) is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
Direct Synthetic Approaches
Cyclization Reactions in the Formation of Pyridine (B92270) Cores
The formation of the central pyridine ring is a critical step in the synthesis of this compound and its analogs. Cyclization reactions provide a powerful means to construct this heterocyclic core from acyclic precursors.
One common approach involves the condensation of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov This multicomponent reaction proceeds through a series of steps, including Michael addition and subsequent cyclization and aromatization, to yield a highly substituted 2-aminonicotinonitrile. nih.govresearchgate.net For instance, the reaction of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and ammonium acetate in refluxing ethanol (B145695) affords 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile. nih.gov
Another versatile method is the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition followed by cyclodehydration. organic-chemistry.org Modern adaptations of this method utilize microwave irradiation to achieve a one-pot synthesis of tri- or tetrasubstituted pyridines from ethyl β-aminocrotonate and various alkynones with high regioselectivity and yields. organic-chemistry.org
The Kröhnke pyridine synthesis offers a general route to substituted pyridines. wikipedia.org This method utilizes a pyridinium (B92312) salt, formed from the reaction of pyridine with a bromomethyl ketone, which then undergoes a Michael-like addition to an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to facilitate ring closure. wikipedia.org
Additionally, the Gattermann-Skita synthesis, where a malonate ester salt reacts with dichloromethylamine, and the Ciamician–Dennstedt rearrangement, involving the ring-expansion of pyrrole (B145914) with dichlorocarbene (B158193) to form a 3-chloropyridine, represent other classical cyclization strategies for pyridine synthesis. wikipedia.org
| Reaction Name | Reactants | Key Features | Reference |
|---|---|---|---|
| Chalcone Condensation | Chalcone, Malononitrile, Ammonium Acetate | Multicomponent reaction for 2-aminonicotinonitriles. | nih.govresearchgate.net |
| Bohlmann-Rahtz Pyridine Synthesis | Ethyl β-aminocrotonate, Alkynones | Microwave-assisted one-pot synthesis with high regioselectivity. | organic-chemistry.org |
| Kröhnke Pyridine Synthesis | Pyridine, Bromomethyl ketone, α,β-Unsaturated carbonyl | General method for substituted pyridines. | wikipedia.org |
| Gattermann–Skita Synthesis | Malonate ester salt, Dichloromethylamine | Classical synthesis method. | wikipedia.org |
| Ciamician–Dennstedt Rearrangement | Pyrrole, Dichlorocarbene | Ring-expansion to form a 3-chloropyridine. | wikipedia.org |
Advanced Catalytic and Green Synthetic Methodologies
Modern organic synthesis increasingly relies on advanced catalytic systems and environmentally friendly techniques to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs benefits significantly from these innovations.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling, Palladium-Catalyzed Methods)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Palladium catalysts, in particular, have been extensively used for the functionalization of pyridine rings. yorku.caresearchgate.net These methods allow for the direct introduction of various substituents onto the pyridine core with high selectivity. acs.org
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for creating C(sp²)-C(sp) bonds. scirp.orgresearchgate.netrsc.org This reaction has been successfully applied to the synthesis of 2-amino-3-alkynyl pyridine derivatives from 2-amino-3-bromopyridines. scirp.org The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. researchgate.netacs.org Recent advancements have focused on developing copper-free Sonogashira conditions to avoid the formation of alkyne homocoupling byproducts, which can be an issue with electron-rich aryl bromides and chlorides. rsc.org
Palladium-catalyzed C-H functionalization of pyridine N-oxides offers a direct route to ortho-alkenylated and ortho-arylated pyridine derivatives. acs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. The reaction often proceeds with excellent regio-, stereo-, and chemoselectivity. acs.org
| Reaction | Catalyst System | Bond Formed | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium and Copper | C(sp²)-C(sp) | Mild conditions, wide functional group tolerance. | scirp.orgresearchgate.netrsc.org |
| Palladium-Catalyzed C-H Functionalization | Palladium | C-C (alkenylation, arylation) | Direct functionalization of pyridine N-oxides, high selectivity. | acs.orgresearchgate.net |
Environmentally Conscious Synthetic Approaches (e.g., Solvent-less, Microwave-Assisted)
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of solvent-less reactions and alternative energy sources like microwave irradiation.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions to be carried out under solvent-free conditions. organic-chemistry.orgjocpr.com The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. nih.govtandfonline.commdpi.com For example, the one-pot, four-component synthesis of novel pyridine derivatives can be accomplished in a few minutes with excellent yields under microwave irradiation, whereas conventional heating may require several hours. nih.gov The Bohlmann-Rahtz pyridine synthesis can also be performed in a single step under microwave conditions, offering a rapid and efficient route to polysubstituted pyridines. organic-chemistry.org
Solvent-free or "neat" reactions, often facilitated by microwave heating, further enhance the green credentials of a synthetic process by eliminating the need for potentially hazardous and difficult-to-recycle solvents. jocpr.com
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Pyridine Derivatives | Conventional Heating | 10-16 hours | Variable | jocpr.com |
| Microwave Irradiation | 10-30 minutes | 49-90% | jocpr.com | |
| Four-Component Pyridine Synthesis | Conventional Heating | Several hours | Lower | nih.gov |
| Microwave Irradiation | 2-7 minutes | 82-94% | nih.gov |
Protecting Group Chemistry in Multi-Step Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com
For instance, in the synthesis of substituted pyridines, an amino group might be protected as an amide (e.g., acetanilide) to reduce its reactivity and direct subsequent electrophilic aromatic substitution to the desired position. The bulky amide group can also provide steric hindrance, favoring para-substitution over ortho-substitution. At the end of the synthetic sequence, the protecting group is removed to reveal the free amine.
Similarly, benzyl (B1604629) derivatives are often used as protecting groups for the nitrogen atom in a pyridine ring, forming a pyridinium salt. researchgate.net This strategy can be employed to modulate the reactivity of the pyridine ring during subsequent transformations. The stability and reactivity of these benzyl protecting groups can be tuned by introducing electron-donating or electron-withdrawing substituents on the benzyl ring. researchgate.net
Olefin Metathesis and its Potential Utility in Cyclopropoxy Group Introduction
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum or tungsten (Schrock catalysts). organic-chemistry.orgwikipedia.org This reaction has broad applications in organic synthesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). organic-chemistry.orgmasterorganicchemistry.com
While direct introduction of a cyclopropoxy group via olefin metathesis is not a standard application, the principles of this reaction could be creatively applied. For example, a precursor containing a vinyl ether and a cyclopropyl (B3062369) moiety could potentially undergo an intramolecular ring-closing metathesis to form a cyclic ether that could be further transformed into the desired cyclopropoxy group. More plausibly, cross-metathesis could be used to construct a more complex alkene that serves as a precursor for the cyclopropoxy group. The driving force for many metathesis reactions is the formation of a volatile byproduct like ethylene, which can be removed from the reaction mixture to drive the equilibrium towards the desired product. wikipedia.org
Stereoselective Transformations in Synthesis
While the structure of this compound itself is achiral, the synthesis of its analogs or more complex derivatives may require stereoselective transformations to control the three-dimensional arrangement of atoms. Palladium-catalyzed reactions, for instance, can be rendered enantioselective by the use of chiral ligands, which can influence the stereochemical outcome of C-H functionalization or cross-coupling reactions. acs.org The development of enantioselective variants of such transformations is an active area of research. yorku.ca
Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropoxy 2 Methoxynicotinonitrile
Reaction Mechanisms Involving the Nicotinonitrile Core
The nicotinonitrile core is characterized by an electron-deficient aromatic system due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the nitrile group. This electronic profile dictates its reactivity, particularly towards nucleophilic and radical species. While generally resistant to electrophilic attack compared to benzene (B151609), its reactivity can be modulated by the substituents present. wikipedia.org
The pyridine (B92270) ring is susceptible to nucleophilic attack, primarily at the C2 and C4 positions, which are electronically activated by the ring nitrogen. wikipedia.orgslideshare.net In the case of 4-Cyclopropoxy-2-methoxynicotinonitrile, the C4 position is a potential site for nucleophilic substitution. Such reactions often proceed through a bimolecular nucleophilic substitution (SN2) mechanism, particularly if the reaction occurs at a stereocenter.
The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon center from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.org This simultaneous bond-forming and bond-breaking process leads to a specific stereochemical outcome: inversion of configuration at the reaction center. masterorganicchemistry.comlibretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. masterorganicchemistry.comyoutube.com
For a nucleophilic substitution to occur at the C4 position of the nicotinonitrile core, the cyclopropoxy group would need to function as a leaving group. The feasibility of this process depends on the reaction conditions and the ability to protonate or otherwise activate the ether oxygen.
| Factor | Description | Impact on Reaction Rate |
|---|---|---|
| Nucleophile Strength | The ability of the nucleophile to donate its electron pair. Stronger nucleophiles (e.g., I⁻, RS⁻) react faster. | Increases rate |
| Substrate Structure | Steric hindrance around the electrophilic carbon. Less hindered (e.g., methyl, primary) carbons react faster. masterorganicchemistry.com | Decreases rate with increasing hindrance |
| Leaving Group Ability | The stability of the leaving group once it has departed. Good leaving groups are weak bases (e.g., I⁻, Br⁻, TsO⁻). | Increases rate |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | Polar aprotic solvents increase rate |
Radical reactions offer a powerful method for the functionalization of electron-deficient heterocycles like pyridine. researchgate.net These reactions typically involve the addition of a carbon-centered radical to the aromatic ring, often with high regioselectivity. The cyano group can also act as a radical acceptor in cascade reactions, providing pathways for constructing various heterocyclic and carbocyclic systems. rsc.org
The general mechanism for a radical chain reaction involves three key stages:
Initiation: Formation of radical species, often using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. libretexts.org
Propagation: The generated radical adds to the nicotinonitrile ring, typically at the C2 or C4 position, to form a resonance-stabilized radical intermediate. This intermediate can then be oxidized and deprotonated to yield the functionalized product. libretexts.orgyoutube.com
Termination: Combination of two radical species to form a non-radical product. libretexts.org
Copper-catalyzed radical-relay reactions have emerged as effective methods for C–H functionalization. nih.gov In these processes, a carbon-centered radical is generated and can be functionalized through various pathways, including radical addition to a copper-bound nucleophile. nih.gov This approach could be applied to introduce new substituents onto the nicotinonitrile core of this compound.
| Initiator | Typical Activation Method | Application in Functionalization |
|---|---|---|
| Azobisisobutyronitrile (AIBN) | Thermal decomposition (65-85 °C) | Initiating radical chain reactions like dehalogenations and cyclizations. libretexts.org |
| Benzoyl Peroxide | Thermal decomposition or UV light | Polymerization and addition reactions. |
| Tributyltin Hydride (Bu₃SnH) | Used with an initiator (e.g., AIBN) | Chain-propagating radical for dehalogenation and decarboxylation reactions. libretexts.org |
| N-Fluorobenzenesulfonimide (NFSI) | Used with a copper catalyst | Oxidant in radical-relay C-H functionalization. nih.gov |
Electrophilic addition reactions involve the attack of an electrophile on an electron-rich π system, breaking a π bond to form two new σ bonds. libretexts.orgwikipedia.orgsolubilityofthings.com Due to the electron-deficient nature of the pyridine ring, it is generally not reactive towards electrophilic addition. wikipedia.org Electrophilic attack on pyridine typically results in substitution rather than addition and requires harsh conditions, proceeding preferentially at the C3 position. slideshare.net Activation of the ring, for example, by forming a pyridine N-oxide, can facilitate electrophilic substitution at the C4 position under milder conditions. quimicaorganica.org
Concerted reactions, such as cycloadditions, involve the simultaneous formation of multiple bonds without the intermediacy of charged species. While nitriles can participate in cycloaddition reactions, the aromaticity of the pyridine ring makes it a reluctant participant in such transformations unless it is part of a more complex system or under specific catalytic conditions. youtube.com For instance, cobalt-catalyzed cycloadditions of nitriles with alkynes can produce substituted pyridines. youtube.com
| Reaction Type | Reactivity | Typical Position of Attack | Key Intermediates |
|---|---|---|---|
| Nucleophilic Substitution | Favorable | C2, C4 wikipedia.orgslideshare.net | Meisenheimer-like complex (addition-elimination) |
| Radical Substitution | Favorable (e.g., Minisci reaction) | C2, C4 | Radical adduct |
| Electrophilic Substitution | Unfavorable (requires harsh conditions) | C3 slideshare.net | Sigma complex (arenium ion) |
| Electrophilic Addition | Very Unfavorable | N/A | Carbocation (if forced) wikipedia.org |
Reactivity of the Cyclopropoxy Moiety
The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts unique reactivity compared to acyclic alkanes. masterorganicchemistry.com This strain allows the C-C bonds to have increased p-character, enabling them to react with both electrophiles and nucleophiles in ring-opening reactions. beilstein-journals.orgnih.gov
Cyclopropanes bearing an electron-accepting group, such as the nicotinonitrile ring system, are considered "activated" and are particularly susceptible to ring-opening reactions. nih.govacs.orgresearchgate.net These transformations can proceed through various mechanistic pathways depending on the reagents and conditions.
Electrophilic Ring-Opening: In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be opened. For arylcyclopropanes, this can proceed via an SN1-type mechanism where protonation is followed by ring-opening to form a stable carbocation, which is then trapped by a nucleophile. nih.gov For cyclopropyl (B3062369) ketones, the mechanism can be more SN2-like, involving a homo-conjugate addition of a nucleophile induced by the protonation of the carbonyl group. nih.gov
Radical Ring-Opening: The strained C-C bonds of a cyclopropane ring can undergo cleavage initiated by a radical species. beilstein-journals.org For instance, a radical can add to an adjacent functional group (like the nitrile or the aromatic ring), generating an intermediate that subsequently undergoes ring-opening to relieve strain. beilstein-journals.org This process can be a key step in radical cascade reactions to form more complex molecular architectures.
| Initiator | Mechanism Type | Key Intermediate | Typical Product |
|---|---|---|---|
| Brønsted/Lewis Acid | SN1-like or SN2-like | Carbocation or protonated complex nih.gov | 1,3-Difunctionalized propane (B168953) derivative |
| Nucleophile | SN2 | Transition state | Ring-opened carbanion (trapped by electrophile) |
| Radical Species | Radical Addition/Cleavage | Alkyl radical beilstein-journals.org | Ring-opened radical (undergoes further reaction) |
| Transition Metals | Oxidative Addition | Metallacyclobutane | Various rearranged or functionalized products |
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, allowing for the stereospecific conversion of alkenes into cyclopropanes. nih.gov This reaction would be the method of choice for synthesizing the cyclopropoxy moiety of the target molecule from a corresponding allyloxy precursor. The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. masterorganicchemistry.comnrochemistry.com
The mechanism is concerted, involving a "butterfly-shaped" three-centered transition state where the methylene (B1212753) group is delivered to the same face of the double bond. nih.govnrochemistry.com A key feature of the Simmons-Smith reaction is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com For example, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com
Other methods for cyclopropanation include:
Reaction with Carbenes: Carbenes, such as methylene (CH₂) generated from the photolysis or thermolysis of diazomethane (B1218177) (CH₂N₂), can add to alkenes to form cyclopropanes. masterorganicchemistry.comlibretexts.org
Haloform Reaction: Dihalocarbenes (e.g., :CCl₂) can be generated by treating a haloform (e.g., CHCl₃) with a strong base. These carbenes also add to alkenes to produce dihalocyclopropanes. masterorganicchemistry.com
| Method | Reagents | Reactive Intermediate | Key Characteristics |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) couple masterorganicchemistry.comnrochemistry.com | Zinc Carbenoid (ICH₂ZnI) wikipedia.org | Stereospecific, tolerant of many functional groups. nrochemistry.com |
| Diazoalkane Method | CH₂N₂ + heat/light/metal catalyst libretexts.orgwikipedia.org | Carbene (:CH₂) | Often stereospecific; diazomethane is highly toxic and explosive. masterorganicchemistry.com |
| Haloform/Base Method | CHX₃ + strong base (e.g., KOH) masterorganicchemistry.com | Dihalocarbene (:CX₂) | Forms dihalogenated cyclopropanes. |
Reactivity of the Methoxy (B1213986) Group
The methoxy group at the C-2 position of the this compound molecule is a significant site for chemical modification. The pyridine ring's electron-deficient nature makes the C-2 and C-4 positions susceptible to nucleophilic attack. stackexchange.comechemi.com This is because the anionic intermediate, known as a Meisenheimer complex, which forms during the reaction, is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com Consequently, the methoxy group can function as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
This inherent reactivity allows for the displacement of the methoxy group by a variety of nucleophiles, providing a direct pathway to introduce diverse functionalities at the 2-position. Studies on analogous 2-methoxypyridines have demonstrated successful substitution reactions with nucleophiles such as amines. ntu.edu.sgnih.gov The reaction mechanism involves the attack of the nucleophile at the C-2 carbon, breaking the aromaticity of the ring to form the stabilized intermediate, followed by the elimination of the methoxide (B1231860) anion to restore aromaticity. youtube.com This predictable reactivity pattern makes the C-2 methoxy group a key handle for the synthesis of a wide array of nicotinonitrile derivatives.
Functional Group Transformations and Derivatization
Further derivatization of the this compound scaffold can be achieved through various functional group transformations. These reactions are crucial for creating analogues with modified properties and for synthesizing more complex molecular architectures.
While the fully aromatized pyridine ring of this compound is generally resistant to oxidation, the oxidant 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) plays a critical role in the synthesis of the core heterocyclic structure. du.ac.in DDQ is a powerful oxidizing agent widely employed for the dehydrogenation of hydroaromatic compounds to their corresponding aromatic analogues. santiago-lab.comnih.gov In the context of substituted pyridines, DDQ is exceptionally effective for the final aromatization step in syntheses that proceed via a 1,4-dihydropyridine (B1200194) intermediate, such as the Hantzsch pyridine synthesis. santiago-lab.comznaturforsch.com
The reaction involves the removal of a hydride ion from the dihydropyridine (B1217469) by DDQ, initiating the aromatization process. nih.govdu.ac.in This transformation is typically fast and efficient, proceeding under mild conditions. znaturforsch.com The utility of DDQ in this capacity is demonstrated by the successful aromatization of a wide variety of substituted 1,4-dihydropyridines.
| 1,4-Dihydropyridine Precursor | Solvent | Reaction Time (Microwave) | Yield |
|---|---|---|---|
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Acetonitrile | 30 sec | 95% |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Acetonitrile | 45 sec | 94% |
| Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Acetonitrile | 30 sec | 98% |
| Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Acetonitrile | 60 sec | 92% |
The dehydrogenation of partially saturated heterocyclic precursors is a cornerstone strategy for the synthesis of aromatic heterocycles like substituted pyridines. This aromatization process is a critical step that imparts the characteristic stability and electronic properties to the ring system. Besides DDQ, a variety of other oxidizing agents have been effectively used for the dehydrogenation of 1,4-dihydropyridines and related compounds. mdpi.comnih.gov
The conversion of a 1,4-dihydropyridine to a pyridine is a formal oxidation that involves the removal of two hydrogen atoms and the formation of two new double bonds within the ring. This process is thermodynamically favorable due to the formation of the stable aromatic system. The choice of oxidant can be tailored based on the specific substituents present on the dihydropyridine ring to ensure high yields and avoid side reactions. This synthetic approach is highly versatile and is a common method for accessing polysubstituted pyridines. mdpi.com
| Oxidizing Agent | Conditions | Typical Yields | Reference |
|---|---|---|---|
| H₆PMo₉V₃O₄₀ (Heteropolyacid) | Refluxing Acetic Acid | High | nih.gov |
| Pyritic Ash (Fe₂O₃/Fe₃O₄) | Refluxing Acetonitrile | Satisfactory | mdpi.com |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile, Room Temp. | High to Excellent | znaturforsch.com |
Structural Diversification and Derivatives of 4 Cyclopropoxy 2 Methoxynicotinonitrile
Synthesis and Exploration of Substituted Nicotinonitrile Analogues
The synthesis of substituted nicotinonitrile analogues often employs multi-component reactions, which allow for the efficient construction of the pyridine (B92270) ring with various substituents. A common approach involves the one-pot condensation of a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). This method provides a straightforward route to highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. nih.govnih.gov For instance, the reaction of acetophenones with aromatic aldehydes, malononitrile, and ammonium acetate in a suitable solvent like ethanol (B145695) can yield 4,6-diaryl-2-aminonicotinonitriles. nih.gov
Another versatile strategy for accessing substituted nicotinonitriles is through the reaction of enones with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate. This method has been utilized to synthesize new diaryl-3-cyano-1H-pyridinone derivatives. chem-soc.si Furthermore, the synthesis of 2-alkoxy-nicotinonitriles has been achieved through a three-component condensation of 1,2,3-triazole chalcones, malononitrile, and sodium alkoxides, yielding products such as 2-alkoxy-4-phenyl-6-(5-phenyl-1Н-1,2,3-triazol-4-yl) nicotinonitriles. ekb.eg
The exploration of these synthetic routes has led to the generation of libraries of nicotinonitrile derivatives with diverse substitution patterns, which are valuable for structure-activity relationship (SAR) studies.
Modifications at the Cyclopropoxy Position
Direct modification of the cyclopropoxy group at the 4-position of the nicotinonitrile ring presents a synthetic challenge. The high strain of the cyclopropyl (B3062369) ring makes it susceptible to ring-opening reactions under certain conditions. However, the stability of the cyclopropyl ether linkage generally allows for modifications elsewhere in the molecule without disrupting this group.
While specific examples of direct chemical transformation of the 4-cyclopropoxy group on the nicotinonitrile scaffold are not extensively reported, general methodologies for the synthesis of nitrile-substituted cyclopropanes have been developed. These include Michael-initiated ring closure reactions between 2-arylacetonitriles and α-bromoennitriles. nih.gov Such strategies could potentially be adapted for the synthesis of nicotinonitriles with modified cyclopropyl moieties at the 4-position, although this would involve a de novo ring synthesis rather than a direct modification of a pre-existing 4-cyclopropoxy group.
Further research is required to explore selective reactions that would allow for the functionalization or replacement of the cyclopropoxy group without compromising the integrity of the nicotinonitrile core.
Variations of the Methoxy (B1213986) Group
The methoxy group at the 2-position of the nicotinonitrile scaffold is a key site for structural variation. Nucleophilic substitution reactions are commonly employed to replace the methoxy group with a variety of other functionalities. For instance, treatment of 2-methoxynicotinonitriles with amines can lead to the corresponding 2-amino derivatives. An example of a related compound is 4-Cyclopropoxy-6-(methylamino)nicotinonitrile, which features a methylamino group in place of the methoxy group.
Furthermore, the methoxy group can be replaced by other alkoxy groups or by halogens. The synthesis of 2-bromo-5-methoxypyridine (B47582) from 2-amino-5-methoxypyridine (B21397) via a Sandmeyer-type reaction demonstrates a viable route to introduce a bromine atom, which can then serve as a handle for further cross-coupling reactions. rsc.org Similarly, the synthesis of 2-alkoxy- and 2-aryloxynicotinonitriles can be achieved from the corresponding 2-chloronicotinonitriles, which can be prepared from 2-hydroxynicotinonitriles.
The introduction of an amino group is another common modification. For example, 2-Amino-4-methoxy-3-pyridinecarbonitrile represents a structural isomer of the target compound where the substituents at the 2 and 4 positions are swapped and the cyclopropoxy group is replaced by a methoxy group. The synthesis of such compounds often involves the cyclocondensation of appropriate precursors.
These modifications of the methoxy group significantly expand the chemical space accessible from the 4-cyclopropoxy-2-methoxynicotinonitrile scaffold, allowing for the fine-tuning of the molecule's electronic and steric properties.
Structural Analogues with Related Heterocyclic Scaffolds
The development of structural analogues of this compound often involves the replacement of the pyridine ring with other heterocyclic systems, a strategy known as bioisosteric replacement. nih.govnih.gov This approach is widely used in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.
Pyrimidine-5-carbonitrile represents a close structural analogue where a nitrogen atom is introduced at the 1-position of the pyridine ring. The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various methods, including the reaction of benzaldehyde (B42025) with ethyl cyanoacetate and thiourea (B124793) in an alkaline medium to form a key intermediate, which can be further functionalized. nih.gov Another approach involves a one-pot reaction of substituted benzaldehydes, malononitrile, urea/thiourea, and a catalyst like ammonium chloride under solvent-free conditions. ias.ac.in
Pyridazine-3-carbonitrile is another relevant heterocyclic scaffold, featuring two adjacent nitrogen atoms in the six-membered ring. The synthesis of pyridazine (B1198779) derivatives can be accomplished through methods such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org Other synthetic strategies involve the cyclization of hydrazone derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclopropoxy 2 Methoxynicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in structural elucidation.
¹H NMR: The proton NMR spectrum of 4-Cyclopropoxy-2-methoxynicotinonitrile provides information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show two distinct signals for the protons on the pyridine (B92270) ring. The methoxy (B1213986) group protons typically appear as a sharp singlet in the upfield region. The cyclopropoxy group gives rise to a more complex pattern, with a multiplet for the methine proton and separate multiplets for the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon in the pyridine ring, the nitrile group, the methoxy group, and the cyclopropoxy group. The chemical shifts of the pyridine ring carbons are influenced by the electron-donating methoxy and cyclopropoxy groups and the electron-withdrawing nitrile group. For similar 2-methoxypyridine-3-carbonitrile structures, the carbon of the methoxy group (OCH₃) typically resonates around 55.0 ppm. mdpi.com The nitrile carbon (CN) signal is expected to appear in the downfield region, characteristic of cyano groups. mdpi.com
| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| - | -OCH₃ | ~4.1-4.2 (s, 3H) | ~55.0 |
| - | Cyclopropyl-H (CH) | ~3.8-4.0 (m, 1H) | ~30-35 |
| - | Cyclopropyl-H (CH₂) | ~0.8-1.2 (m, 4H) | ~5-10 |
| 5 | Pyridine-H | ~7.6 (s, 1H) | ~115.5 |
| 6 | Pyridine-H | ~8.2 (s, 1H) | ~151.9 |
| 2 | Pyridine-C | - | ~164.8 |
| 3 | Pyridine-C | - | ~93.5 |
| 4 | Pyridine-C | - | ~155.4 |
| - | -CN | - | ~115.0 |
Note: The predicted values are based on data from structurally similar compounds and general spectroscopic principles. Actual experimental values may vary. mdpi.com
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity within the cyclopropyl ring and helping to assign the pyridine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the C-2 carbon of the pyridine ring, and between the cyclopropyl methine proton and the C-4 carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the through-space relationship between the methoxy group protons and the H-5 proton of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₀N₂O₂. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often showing the protonated molecule [M+H]⁺. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of the cyclopropyl or methoxy group can lead to characteristic fragment ions.
| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|---|---|
| C₁₀H₁₀N₂O₂ | 191.0815 | Typically within 5 ppm of calculated |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ether, and aromatic functionalities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | ~2220-2240 |
| Aromatic C=C and C=N | Stretching | ~1550-1610 |
| Aryl-O-Alkyl Ether (C-O) | Asymmetric Stretching | ~1200-1275 |
| Alkyl-O-Aryl Ether (C-O) | Symmetric Stretching | ~1020-1075 |
| sp³ C-H (methoxy, cyclopropyl) | Stretching | ~2850-3000 |
| sp² C-H (aromatic) | Stretching | ~3000-3100 |
The presence of a strong absorption band around 2230 cm⁻¹ would be definitive evidence for the nitrile group. The complex fingerprint region (below 1500 cm⁻¹) would contain numerous bands corresponding to various bending and stretching vibrations of the entire molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of each atom, bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray analysis would confirm the planarity of the pyridine ring and provide the exact orientation of the cyclopropoxy and methoxy substituents relative to the ring. This technique is unparalleled in its ability to provide an unambiguous determination of the absolute structure in the solid phase. However, obtaining crystals of suitable quality for X-ray diffraction can be a significant challenge. To date, no public domain crystal structure data for this compound has been identified in the searched literature.
Applications of 4 Cyclopropoxy 2 Methoxynicotinonitrile in Chemical Research
Utility as a Synthon in Complex Organic Synthesis
In the realm of complex organic synthesis, 4-Cyclopropoxy-2-methoxynicotinonitrile serves as a valuable synthon, which is a molecular fragment used to build more complex molecules. The term "synthon" refers to a conceptual unit within a target molecule that represents a potential starting material in a retrosynthetic analysis. The reactivity of the nitrile group and the pyridine (B92270) ring, along with the influence of the cyclopropoxy and methoxy (B1213986) substituents, allows for a variety of chemical transformations.
The nitrile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functional groups, providing a gateway to a wide range of molecular architectures. The pyridine ring itself can undergo various modifications, including electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups and the construction of intricate molecular frameworks.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. H2, Raney Ni2. Acylation | N-( (4-cyclopropoxy-2-methoxypyridin-3-yl)methyl)acetamide | Synthesis of bioactive amides |
| This compound | 1. H2SO4, H2O2. Esterification | Methyl 4-cyclopropoxy-2-methoxy-nicotinate | Precursor for pharmaceutical esters |
| This compound | Grignard Reagent (e.g., PhMgBr) | (4-Cyclopropoxy-2-methoxypyridin-3-yl)(phenyl)methanone | Synthesis of substituted ketones |
Role as a Building Block for Diverse Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and drug discovery. Substituted pyridines, such as this compound, are key building blocks for the synthesis of a vast array of more complex heterocyclic systems.
The nitrile group can participate in cyclization reactions to form fused ring systems. For instance, it can react with binucleophiles to construct five- or six-membered heterocyclic rings fused to the pyridine core. The presence of the electron-donating methoxy and cyclopropoxy groups can influence the regioselectivity of these cyclization reactions, allowing for the controlled synthesis of specific isomers. These resulting fused heterocyclic systems often exhibit interesting biological activities and are scaffolds for the development of new therapeutic agents.
Applications in Materials Science (e.g., Nonlinear Optical (NLO) Materials, Electrical Materials)
The unique electronic properties of substituted nicotinonitriles make them promising candidates for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and optical computing.
The combination of an electron-donating group (methoxy and cyclopropoxy) and an electron-withdrawing group (nitrile) on the pyridine ring can lead to a significant intramolecular charge transfer, which is a key requirement for high second-order NLO activity. While specific experimental data for this compound is not available, the general structural motif of donor-acceptor substituted π-conjugated systems is a well-established strategy for designing efficient NLO materials.
In addition to NLO applications, organic materials with tailored electronic properties are also being explored for their use in electrical devices. The conductivity and charge transport properties of materials derived from this compound could potentially be tuned through chemical modification, opening up possibilities for their use in organic electronics.
Table 2: Potential Properties of Materials Derived from this compound
| Material Type | Potential Property | Potential Application |
| Crystalline Solid | Second-Harmonic Generation | Frequency doubling of lasers |
| Polymer Film | Electro-optic effect | Optical modulators |
| Doped Polymer | Electrical conductivity | Organic semiconductors |
Note: This table outlines potential properties and applications based on the structural features of this compound and the known characteristics of similar organic materials. Experimental validation is required.
Development of Chemical Probes and Research Tools in Chemical Biology
Chemical probes are small molecules that are used to study and manipulate biological systems. They are essential tools in chemical biology for understanding protein function, validating drug targets, and elucidating cellular pathways. The structural features of this compound make it an attractive scaffold for the development of novel chemical probes.
The substituted pyridine core can serve as a recognition element for specific biological targets, such as enzymes or receptors. The nitrile group can be used as a handle for attaching reporter groups, such as fluorescent dyes or affinity tags, which allow for the detection and visualization of the probe's interaction with its target. Furthermore, the cyclopropoxy and methoxy groups can be modified to fine-tune the probe's selectivity, potency, and pharmacokinetic properties.
While there are no specific reports on the use of this compound as a chemical probe, its potential as a starting point for the design and synthesis of such tools is significant, given the prevalence of pyridine-based structures in known bioactive molecules.
Q & A
Q. What are the recommended synthetic pathways for 4-Cyclopropoxy-2-methoxynicotinonitrile, and how can intermediates be optimized?
A two-step approach is typically employed: (1) nitrile functionalization via nucleophilic substitution or coupling reactions, and (2) cyclopropoxy group introduction using cyclopropanol derivatives under Mitsunobu or Ullmann-type conditions. Intermediate optimization involves adjusting solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature gradients to minimize byproducts. Reaction progress should be monitored via TLC or HPLC .
Q. How can researchers address purification challenges for this compound due to polar byproducts?
Use mixed-mode chromatography (e.g., reverse-phase C18 columns with acetonitrile/water gradients) or recrystallization from ethanol/water mixtures. For persistent impurities, preparative HPLC with trifluoroacetic acid as a mobile-phase modifier improves separation efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- NMR : Focus on <sup>1</sup>H NMR for methoxy (δ 3.8–4.0 ppm) and cyclopropoxy (δ 0.5–1.2 ppm) protons. <sup>13</sup>C NMR confirms nitrile (δ 115–120 ppm) and aromatic carbons.
- HRMS : Validate molecular ion peaks ([M+H]<sup>+</sup>) with ≤ 2 ppm error.
Inconsistencies in cyclopropoxy integration may arise from conformational flexibility; use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use nitrile gloves and fume hoods to avoid inhalation/dermal exposure.
- Store in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis of the nitrile group.
- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the cyclopropoxy group in nucleophilic substitution reactions?
Employ isotopic labeling (e.g., <sup>18</sup>O in cyclopropanol) to track oxygen transfer pathways. Kinetic studies under varying pH (2–10) and temperature (25–80°C) conditions, combined with Hammett plots, reveal whether the reaction proceeds via SN1 or SN2 mechanisms. Computational modeling (e.g., Gaussian with B3LYP/6-31G*) predicts transition-state geometries .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. Contradictions often arise from differences in solvent (DMSO vs. saline) or exposure times.
- Dose-response normalization : Use Hill slopes to account for non-linear effects. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. How can factorial design optimize reaction conditions for scaling this compound synthesis?
Implement a 2<sup>k</sup> factorial design to test variables:
Q. What computational approaches predict the stability of this compound under physiological conditions?
- Molecular dynamics (MD) simulations : Simulate hydrolysis in explicit water models (TIP3P) at 310 K.
- pKa prediction : Use ChemAxon or ACD/Labs to estimate nitrile group susceptibility to nucleophilic attack.
- Degradation pathways : Identify likely metabolites via in silico tools like Meteor (Lhasa Limited) .
Q. How do crystallographic studies inform the solid-state behavior of this compound?
Single-crystal X-ray diffraction resolves packing motifs (e.g., π-π stacking of nicotinonitrile rings) and hydrogen-bonding networks. For hygroscopic samples, use low-temperature (100 K) data collection to minimize lattice distortion. Compare with Cambridge Structural Database entries (e.g., CSD 28536141) to identify polymorphs .
Q. What theoretical frameworks guide the design of this compound analogs for target-specific applications?
- Structure-activity relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with bioactivity.
- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinase targets).
- Retrosynthetic analysis : Apply Corey’s logic to prioritize synthons with orthogonal reactivity .
Methodological Tables
Q. Table 1. Key Characterization Data for this compound
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 142–145°C | |
| λmax (UV-Vis) | Methanol solution | 268 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) | |
| LogP | Shake-flask | 2.3 ± 0.2 |
Q. Table 2. Factorial Design Parameters for Reaction Optimization
| Factor | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Catalyst Loading | 0.1 mol% | 1.0 mol% | <0.05 |
| Temperature | 60°C | 100°C | <0.01 |
| Solvent Polarity | Toluene | DMF | 0.12 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
